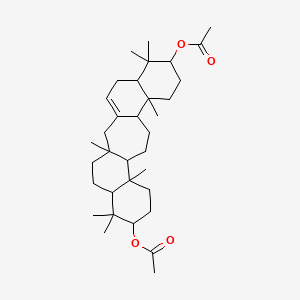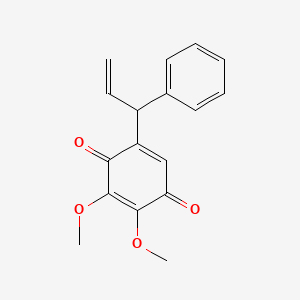![molecular formula C35H30N4O5 B12294354 N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)
N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(18-hidroxi-3-metoxi-2-metil-16-oxo-29-oxa-1,7,17-triazaoctaciclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-il)-N-metilbenzamida es un compuesto orgánico complejo con una estructura única. Se caracteriza por múltiples anillos fusionados y grupos funcionales, lo que lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(18-hidroxi-3-metoxi-2-metil-16-oxo-29-oxa-1,7,17-triazaoctaciclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-il)-N-metilbenzamida implica múltiples pasos, incluida la formación de la estructura principal y la introducción de varios grupos funcionales. Las condiciones de reacción suelen implicar el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación del producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores a gran escala y procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de técnicas de purificación avanzadas, como la cromatografía y la cristalización, es esencial para obtener el producto final en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(18-hidroxi-3-metoxi-2-metil-16-oxo-29-oxa-1,7,17-triazaoctaciclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-il)-N-metilbenzamida puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales que contienen oxígeno.
Reducción: Las reacciones de reducción se pueden usar para eliminar átomos de oxígeno o reducir los dobles enlaces.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas y presiones controladas para lograr las transformaciones deseadas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir compuestos con grupos hidroxilo o carbonilo adicionales, mientras que la reducción puede producir derivados más saturados.
Aplicaciones Científicas De Investigación
N-(18-hidroxi-3-metoxi-2-metil-16-oxo-29-oxa-1,7,17-triazaoctaciclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-il)-N-metilbenzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas sus interacciones con enzimas y receptores.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, como su uso en el desarrollo de fármacos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(18-hidroxi-3-metoxi-2-metil-16-oxo-29-oxa-1,7,17-triazaoctaciclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-il)-N-metilbenzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados. Los objetivos moleculares y las vías exactas involucradas son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos Similares
N-(18-hidroxi-3-metoxi-2-metil-16-oxo-29-oxa-1,7,17-triazaoctaciclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-il)-N-etilbenzamida: Estructura similar con un grupo etilo en lugar de un grupo metilo.
N-(18-hidroxi-3-metoxi-2-metil-16-oxo-29-oxa-1,7,17-triazaoctaciclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-il)-N-propilbenzamida: Estructura similar con un grupo propilo en lugar de un grupo metilo.
Singularidad
La singularidad de N-(18-hidroxi-3-metoxi-2-metil-16-oxo-29-oxa-1,7,17-triazaoctaciclo[1212212,607,2808,13015,19020,27021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-il)-N-metilbenzamida radica en sus grupos funcionales específicos y la disposición de sus anillos fusionados.
Propiedades
Fórmula molecular |
C35H30N4O5 |
|---|---|
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40) |
Clave InChI |
ZZSBPGIGIUFJRA-UHFFFAOYSA-N |
SMILES canónico |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)


![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)




![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)
![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)

